![molecular formula C11H12N2O3S2 B2631935 (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 5303-92-4](/img/structure/B2631935.png)
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, also known as EOTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazolidinones and has been found to exhibit various biological activities, making it a potential candidate for drug development.
Scientific Research Applications
Synthesis and Characterization A significant area of research involves the synthesis and characterization of derivatives of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide. Studies have explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a series of novel derivatives were synthesized, showcasing potential therapeutic applications through their varied biological activities, including anti-inflammatory and analgesic effects without significant gastric toxicity, and modest inhibition of HCV NS5B RdRp activity (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Another application involves the use of derivatives in photodynamic therapy (PDT) for cancer treatment. New zinc phthalocyanine compounds substituted with (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide derivative groups have been synthesized. These compounds exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT, a treatment option for cancer (M. Pişkin et al., 2020).
Carbonic Anhydrase Inhibitory Activity The carbonic anhydrase inhibitory activity of novel derivatives has been explored, showing significant inhibitory effects on tumor-associated isoforms. This research opens pathways for the development of new anticancer strategies, as demonstrated by derivatives that exhibited potent anti-proliferative activity against breast and colorectal cancer cell lines (Wagdy M. Eldehna et al., 2017).
Antimicrobial Activity Research into the antimicrobial potential of these derivatives has also been conducted, with compounds showing significant activity against various bacteria and fungi. This suggests potential for developing new antimicrobial agents to combat resistant strains (Nikulsinh Sarvaiya et al., 2019).
Antitumor Activity The antitumor activity of 2-benzylthio-4-chlorobenzenesulfonamide derivatives has been evaluated, with some compounds showing remarkable activity and selectivity toward specific cancer cell lines, highlighting the potential for new cancer therapies (J. Sławiński et al., 2006).
QSAR Studies and Molecular Docking Quantitative Structure–Activity Relationship (QSAR) studies and molecular docking have been utilized to understand the interactions of these compounds with biological targets, providing insights into the development of more effective therapeutic agents (Łukasz Tomorowicz et al., 2020).
properties
IUPAC Name |
(NE)-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-2-13-10(14)8-17-11(13)12-18(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULDEHLJSHENHN-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.